molecular formula C13H23NO3 B1493053 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid CAS No. 1554306-74-9

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1493053
CAS No.: 1554306-74-9
M. Wt: 241.33 g/mol
InChI Key: NZXKAPRWOPGGRH-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H23NO3. It is a derivative of cyclohexane and morpholine, featuring a cyclohexane ring substituted with a carboxylic acid group and a morpholine ring substituted with two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

  • Formation of Morpholine Derivative: The starting material, morpholine, is reacted with appropriate reagents to introduce the methyl groups at the 2 and 6 positions, resulting in 2,6-dimethylmorpholine.

  • Cyclohexane Derivative Formation: Cyclohexane-1-carboxylic acid is prepared separately.

  • Coupling Reaction: The 2,6-dimethylmorpholine is then coupled with cyclohexane-1-carboxylic acid using suitable coupling agents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution Reactions: The morpholine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Substituted morpholines and cyclohexanes.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2,6-Dimethylmorpholine: A simpler morpholine derivative without the cyclohexane ring.

  • Cyclohexane-1-carboxylic acid: The parent carboxylic acid without the morpholine ring.

  • 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid: Similar structure but without the methyl groups on the morpholine ring.

Uniqueness: 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the substituted morpholine ring, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h9-12H,3-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKAPRWOPGGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
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4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid

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